molecular formula C19H26O9S B3287412 1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose CAS No. 84563-90-6

1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose

Cat. No.: B3287412
CAS No.: 84563-90-6
M. Wt: 430.5 g/mol
InChI Key: PRSQKRSESJUVPD-UYTYNIKBSA-N
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Description

1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose is a complex organic compound that belongs to the class of glycosides. These compounds are characterized by the presence of a sugar moiety (glucofuranose) linked to various functional groups, which can significantly influence their chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose typically involves multiple steps, starting from a suitable sugar precursor. Common steps may include:

    Protection of hydroxyl groups: Using protecting groups like acetals or ketals to prevent unwanted reactions.

    Functional group modifications: Introducing the methanesulfonate and acetate groups through esterification or sulfonation reactions.

    Deprotection: Removing the protecting groups to yield the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions where the methanesulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3.

    Reducing agents: NaBH4, LiAlH4.

    Nucleophiles: Halides, thiols, amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study carbohydrate-protein interactions.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating signal transduction pathways.

    Influence on cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-a-D-Glucofuranose: Lacks the acetate and methanesulfonate groups.

    1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate-a-D-Glucofuranose: Lacks the methanesulfonate group.

    1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 5-Methanesulfonate-a-D-Glucofuranose: Lacks the acetate group.

Uniqueness

The presence of both acetate and methanesulfonate groups in 1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose makes it unique compared to similar compounds

Properties

IUPAC Name

[(2R)-2-[(3aR,5S,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O9S/c1-12(20)23-11-14(28-29(4,21)22)15-16(24-10-13-8-6-5-7-9-13)17-18(25-15)27-19(2,3)26-17/h5-9,14-18H,10-11H2,1-4H3/t14-,15-,16+,17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSQKRSESJUVPD-UYTYNIKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1C(C2C(O1)OC(O2)(C)C)OCC3=CC=CC=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OCC3=CC=CC=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117111
Record name α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, 6-acetate 5-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84563-90-6
Record name α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, 6-acetate 5-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84563-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, 6-acetate 5-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-3-O-(phenylmethyl)-, 6-acetate 5-methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose
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1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose
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1,2-O-(1-Methylethylidene)-3-O-(phenylMethyl)-, 6-acetate 5-Methanesulfonate-a-D-Glucofuranose

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